

# MMG-0358 CAS number 1378976-02-3

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## Compound of Interest

Compound Name: MMG-0358

Cat. No.: B609192

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A Technical Guide to **MMG-0358** (CAS: 1378976-02-3): A Potent and Selective IDO1 Inhibitor

## Abstract

**MMG-0358** is a potent and selective small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.<sup>[1][2][3][4][5]</sup> IDO1 is a critical mediator of immune suppression in the tumor microenvironment, making it a prime target for cancer immunotherapy. This document provides a comprehensive overview of **MMG-0358**, including its chemical properties, mechanism of action, inhibitory activity, and detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical and Physical Properties

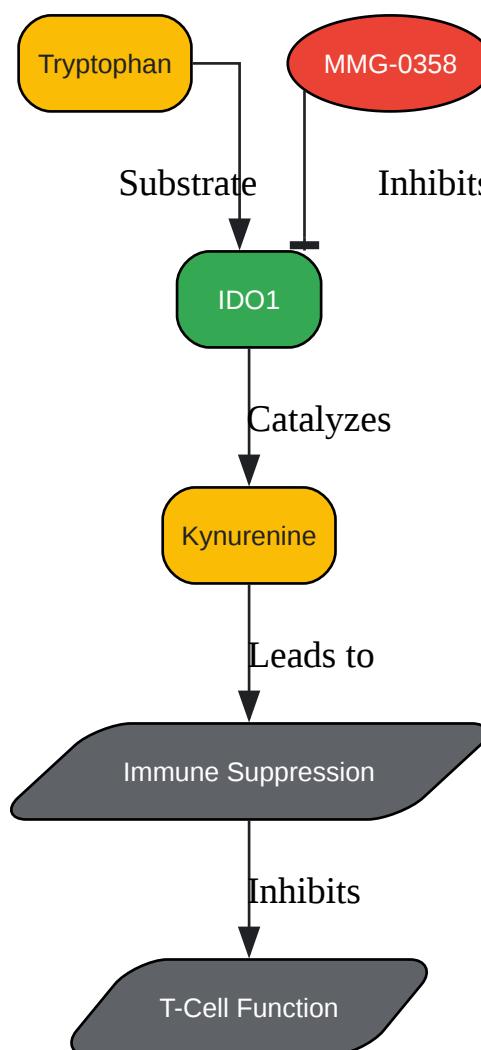
**MMG-0358**, with the formal name 4-chloro-2-(1H-1,2,3-triazol-5-yl)-phenol, is a white solid compound. Its key properties are summarized in the table below.

Property	Value	Reference
CAS Number	1378976-02-3	
Molecular Formula	C <sub>8</sub> H <sub>6</sub> CIN <sub>3</sub> O	
Molecular Weight	195.6 g/mol	
Purity	≥95%	
UV/Vis (λ <sub>max</sub> )	214, 247, 304 nm	
Solubility	DMF: 20 mg/mL DMSO: 15 mg/mL Ethanol: 15 mg/mL DMF:PBS (pH 7.2) (1:4): 0.2 mg/mL	
Storage	-20°C	
Stability	≥ 4 years	

## Mechanism of Action

**MMG-0358** is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway. By inhibiting IDO1, **MMG-0358** blocks the conversion of tryptophan to N-formylkynurenine, thereby preventing the downstream effects of tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites in the tumor microenvironment. This restores T-cell function and enhances anti-tumor immunity. The X-ray crystal structure of **MMG-0358** in complex with IDO1 has been determined, providing detailed insights into its binding mechanism.

The inhibitory action of **MMG-0358** is highly selective for IDO1 over tryptophan 2,3-dioxygenase (TDO), another enzyme capable of catabolizing tryptophan.



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Figure 1: **MMG-0358** Inhibition of the IDO1 Pathway.

## Quantitative Inhibitory Activity

The inhibitory potency of **MMG-0358** has been evaluated in both enzymatic and cellular assays against human and murine IDO1. The compound demonstrates nanomolar efficacy.

Assay Type	Target	IC <sub>50</sub>	Reference
Cellular	Mouse IDO1 (mIDO1)	2 nM	
Cellular	Human IDO1 (hIDO1)	80 nM	
Enzymatic	Human IDO1 (hIDO1) at pH 7.4	71 nM	
Enzymatic	Human IDO1 (hIDO1) at pH 6.5	330 nM	
Enzymatic	Mouse TDO (mTDO)	>100 μM	
Enzymatic	Human TDO (hTDO)	>100 μM	

## Experimental Protocols

The following are detailed protocols for evaluating the inhibitory activity of **MMG-0358**.

### In Vitro IDO1 Enzymatic Assay (Absorbance-Based)

This assay measures the direct enzymatic activity of purified recombinant IDO1. The formation of kynurenine is quantified by its absorbance at 321 nm.

#### Materials:

- Recombinant human IDO1
- L-Tryptophan
- Methylene Blue
- Ascorbic Acid
- Catalase
- Potassium Phosphate Buffer (pH 6.5)
- Trichloroacetic Acid (TCA)

- **MMG-0358** stock solution (in DMSO)
- 96-well UV-transparent microplate
- Spectrophotometer

Procedure:

- Prepare the reaction buffer: 50 mM potassium phosphate buffer (pH 6.5) containing 20  $\mu$ M methylene blue, 100 mM ascorbic acid, and 10  $\mu$ g/mL catalase.
- Add 50  $\mu$ L of the reaction buffer to each well of a 96-well plate.
- Add 10  $\mu$ L of **MMG-0358** at various concentrations (serially diluted) to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.
- Add 20  $\mu$ L of recombinant human IDO1 (final concentration ~50 nM) to each well.
- Initiate the reaction by adding 20  $\mu$ L of L-tryptophan to a final concentration of 400  $\mu$ M.
- Incubate the plate at 37°C for 30-60 minutes.
- Stop the reaction by adding 50  $\mu$ L of 30% (w/v) trichloroacetic acid.
- Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenone to kynurenone.
- Centrifuge the plate to pellet the precipitated protein.
- Transfer the supernatant to a new UV-transparent plate and measure the absorbance at 321 nm.
- Calculate the percent inhibition for each concentration of **MMG-0358** and determine the IC<sub>50</sub> value.



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Figure 2: Workflow for the In Vitro IDO1 Enzymatic Assay.

## Cell-Based IDO1 Assay

This assay assesses the potency of **MMG-0358** in a more physiologically relevant cellular context.

### Materials:

- HEK293 cells stably expressing human IDO1 (or other suitable cell line)
- Cell culture medium (e.g., DMEM) with 10% FBS
- Interferon-gamma (IFN- $\gamma$ )
- L-Tryptophan
- **MMG-0358** stock solution (in DMSO)
- 96-well cell culture plate
- Reagents for kynurenine detection (e.g., by HPLC or a colorimetric method)

### Procedure:

- Seed HEK293-hIDO1 cells in a 96-well plate at a density of  $1 \times 10^4$  cells/well and allow them to attach overnight.
- Treat the cells with IFN- $\gamma$  (final concentration 10-100 ng/mL) to induce IDO1 expression.
- Incubate for 24-48 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Remove the medium and replace it with fresh medium containing various concentrations of **MMG-0358**.
- Add L-tryptophan to the medium (final concentration will depend on the cell line and assay sensitivity).
- Incubate for an additional 24-48 hours.

- Collect the cell culture supernatant.
- Analyze the supernatant for kynurenine concentration using a suitable method (e.g., HPLC-UV or a colorimetric assay involving Ehrlich's reagent).
- Calculate the percent inhibition of kynurenine production for each concentration of **MMG-0358** and determine the IC<sub>50</sub> value.



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Figure 3: Workflow for the Cell-Based IDO1 Assay.

## Conclusion

**MMG-0358** is a well-characterized, potent, and selective inhibitor of IDO1 with demonstrated activity in both enzymatic and cellular assays. Its favorable profile makes it a valuable research tool for investigating the role of the kynurenine pathway in various physiological and pathological processes, particularly in the context of cancer immunology. The detailed protocols provided herein should enable researchers to effectively utilize **MMG-0358** in their studies.

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